molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3

7-Bromopyrido[2,3-b]pyrazine

Cat. No. B1275775
CAS RN: 52333-42-3
M. Wt: 210.03 g/mol
InChI Key: YEDMUIQRKXNDQI-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

5-Bromo-pyridine-2,3-diamine (6.5 g, 35 mmol) was dissolved in MeOH (100 ml). Glyoxal (15 ml of a 40% solution). The solution was stirred for 18 h at room temperature. The solvent was removed, and the crude material was partitioned between ethyl acetate and brine. The ethyl acetate was washed two additional times with brine, the organic layer was dried using MgSO4, and the solvent as removed to yield the title product (6.9 g (95%),33 mmol). 1H NMR (DMSO-d6): δ=9.28 (d, 1H, J=2.5 Hz), 9.19 (d, 1H, J=1.7 Hz), 9.10 (d,1H, J=1.7 Hz), 8.94(d,1H, J=2.5 Hz). Calculated mass=210.03, [M+H]+=212.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[CH:10]([CH:12]=O)=O>CO>[Br:1][C:2]1[CH:7]=[N:6][C:5]2=[N:8][CH:10]=[CH:12][N:9]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude material was partitioned between ethyl acetate and brine
WASH
Type
WASH
Details
The ethyl acetate was washed two additional times with brine
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent as removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=2C(=NC=CN2)N=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33 mmol
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.